molecular formula C12H9F2NO B15158742 2-(2,4-Difluorophenyl)-5-methoxypyridine

2-(2,4-Difluorophenyl)-5-methoxypyridine

Cat. No.: B15158742
M. Wt: 221.20 g/mol
InChI Key: SYIIATIJMPEZFQ-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)-5-methoxypyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a 2,4-difluorophenyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenyl)-5-methoxypyridine typically involves the reaction of 2,4-difluorobenzene with 5-methoxypyridine under specific conditions. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of a palladium catalyst, a base, and a suitable solvent. The reaction is carried out under an inert atmosphere, typically at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction by providing better control over reaction parameters such as temperature, pressure, and residence time .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)-5-methoxypyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-(2,4-difluorophenyl)-5-formylpyridine or 2-(2,4-difluorophenyl)-5-carboxypyridine .

Scientific Research Applications

2-(2,4-Difluorophenyl)-5-methoxypyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenyl)-5-methoxypyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-Difluorophenyl)-5-methoxypyridine is unique due to the presence of both a methoxy group and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, while the fluorine atoms can enhance the compound’s stability and lipophilicity .

Properties

Molecular Formula

C12H9F2NO

Molecular Weight

221.20 g/mol

IUPAC Name

2-(2,4-difluorophenyl)-5-methoxypyridine

InChI

InChI=1S/C12H9F2NO/c1-16-9-3-5-12(15-7-9)10-4-2-8(13)6-11(10)14/h2-7H,1H3

InChI Key

SYIIATIJMPEZFQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C=C1)C2=C(C=C(C=C2)F)F

Origin of Product

United States

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